molecular formula C27H26F2 B8200770 4-Butyl-4'-((2,6-difluoro-4-propylphenyl)ethynyl)-1,1'-biphenyl

4-Butyl-4'-((2,6-difluoro-4-propylphenyl)ethynyl)-1,1'-biphenyl

Cat. No. B8200770
M. Wt: 388.5 g/mol
InChI Key: RBJRHDYLEBIIBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Butyl-4'-((2,6-difluoro-4-propylphenyl)ethynyl)-1,1'-biphenyl is a useful research compound. Its molecular formula is C27H26F2 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • It is used in the synthesis of alkyne-substituted mononuclear photocatalysts, which are important in photocatalysis research (Davidson et al., 2015).

  • This compound is valuable for studying molecular structure and mesomorphic properties, particularly in liquid crystals (Kula et al., 2013).

  • It acts as a component in medium to highly birefringent liquid crystalline mixtures, contributing to the understanding of liquid crystal technology (Herman et al., 2017).

  • Surface-confined covalent coupling reactions involving this compound can lead to the synthesis of carbon-based sp-sp2 polymers, which are significant in material science (Chen et al., 2019).

  • It is used in Diels-Alder reactions for synthesizing 4-aryl-1,3-dibromo derivatives, a process important in organic synthesis (Elsheimer et al., 1996).

  • The compound is also useful for studying terphenyl-substituted unsymmetrical 9-borafluorenes and their dianionic forms, contributing to organometallic chemistry (Wehmschulte et al., 2001).

  • It shows promising results in creating nematic phase liquid crystals with a wide range of properties (Pytlarczyk et al., 2018).

  • Terminal ethynyl groups in compounds like this can act as acid catalytic centers for acetalization and esterification, highlighting its role in catalysis (Sekerová et al., 2019).

  • It can be further substituted to give zwitterions or carboxylated compounds, contributing to the field of electrochemical synthesis (Combellas et al., 1993).

  • Derivatives of this compound exhibit photoluminescence and electroluminescence, making them useful in the development of luminescent materials (Zych et al., 2017).

properties

IUPAC Name

2-[2-[4-(4-butylphenyl)phenyl]ethynyl]-1,3-difluoro-5-propylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26F2/c1-3-5-7-20-8-13-23(14-9-20)24-15-10-21(11-16-24)12-17-25-26(28)18-22(6-4-2)19-27(25)29/h8-11,13-16,18-19H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJRHDYLEBIIBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=C(C=C(C=C3F)CCC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Butyl-4'-((2,6-difluoro-4-propylphenyl)ethynyl)-1,1'-biphenyl
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4-Butyl-4'-((2,6-difluoro-4-propylphenyl)ethynyl)-1,1'-biphenyl
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4-Butyl-4'-((2,6-difluoro-4-propylphenyl)ethynyl)-1,1'-biphenyl
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4-Butyl-4'-((2,6-difluoro-4-propylphenyl)ethynyl)-1,1'-biphenyl
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4-Butyl-4'-((2,6-difluoro-4-propylphenyl)ethynyl)-1,1'-biphenyl
Reactant of Route 6
4-Butyl-4'-((2,6-difluoro-4-propylphenyl)ethynyl)-1,1'-biphenyl

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.